molecular formula C14H16N2O5 B14410972 Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- CAS No. 83976-47-0

Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-

Cat. No.: B14410972
CAS No.: 83976-47-0
M. Wt: 292.29 g/mol
InChI Key: GBRZRIOVNJOYQO-STQMWFEESA-N
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Description

Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- is a complex organic compound with a molecular formula of C14H16N2O5. This compound contains 37 atoms: 16 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms . It is known for its unique structure, which includes a cyclohexanone ring substituted with a nitro group and a nitrophenyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- typically involves the nitration of cyclohexanone followed by the introduction of the nitrophenyl ethyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanones and nitrophenyl ethyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the nitro and nitrophenyl ethyl groups.

    2-Nitrocyclohexanone: Contains a nitro group but lacks the nitrophenyl ethyl substitution.

    3-Nitrophenyl Ethyl Cyclohexanone: Similar structure but with different substitution patterns.

Uniqueness

Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

83976-47-0

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

(2S)-2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16N2O5/c17-14-7-2-1-6-12(14)13(9-15(18)19)10-4-3-5-11(8-10)16(20)21/h3-5,8,12-13H,1-2,6-7,9H2/t12-,13-/m0/s1

InChI Key

GBRZRIOVNJOYQO-STQMWFEESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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